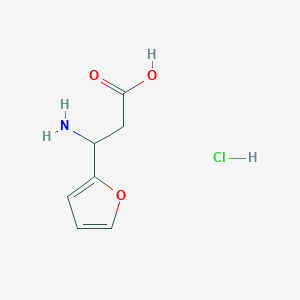

3-Amino-3-(furan-2-yl)propanoic acid hydrochloride

Description

BenchChem offers high-quality 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(furan-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQPNOKUHDOIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177263-70-4 | |

| Record name | 3-amino-3-(furan-2-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Furan-Containing Beta-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing β-amino acids represent a unique and valuable class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug development. Their rigid furan scaffold, coupled with the inherent conformational preferences of the β-amino acid backbone, offers a compelling strategy for the design of peptidomimetics with well-defined secondary structures. These structures can mimic or disrupt protein-protein interactions, modulate enzyme activity, and serve as chiral building blocks for the synthesis of complex bioactive molecules. The incorporation of a furan moiety not only imparts structural rigidity but also introduces a heteroaromatic system capable of engaging in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition and biological activity. This technical guide provides a comprehensive overview of the core physical properties of furan-containing β-amino acids, offering insights into their synthesis, characterization, and conformational behavior to aid in their rational application in drug discovery and materials science.

Physicochemical Properties

The physicochemical properties of furan-containing β-amino acids are fundamental to their handling, formulation, and biological activity. These properties are influenced by the nature of the furan ring, the substitution pattern, and the stereochemistry of the β-amino acid.

Melting Point

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-3-(furan-2-yl)propanoic acid | C₇H₉NO₃ | 155.15 | 260 |

| 3-Amino-3-(furan-2-yl)propanoic acid | C₇H₉NO₃ | 155.15 | Not available |

| 3-Amino-3-(5-ethylfuran-2-yl)propanoic acid | C₉H₁₃NO₃ | 183.20 | Not available |

Table 1: Known Physicochemical Properties of Selected Furan-Containing β-Amino Acids.[1][4][5][6]

Solubility

The solubility of furan-containing β-amino acids in various solvents is a critical parameter for their synthesis, purification, and biological testing. Generally, the presence of both an acidic carboxyl group and a basic amino group imparts some degree of aqueous solubility, which can be modulated by pH. 2-Amino-3-(furan-2-yl)propanoic acid is reported to be soluble in water and some organic solvents[1]. The furan ring itself is a relatively nonpolar moiety, and its contribution to overall solubility will depend on the other functional groups present in the molecule. For peptidomimetics and drug candidates, achieving an appropriate balance of hydrophilicity and lipophilicity is crucial for oral bioavailability and cell permeability.

Optical Rotation

Chirality is a fundamental property of most amino acids, and furan-containing β-amino acids are no exception. The stereochemistry at the α- and β-carbons is critical for their biological activity and their ability to induce specific secondary structures in peptides. Optical rotation, measured using a polarimeter, is a key technique for characterizing the enantiomeric purity of these compounds.[7][8] The direction and magnitude of optical rotation are specific to each enantiomer and are dependent on the solvent, temperature, and the wavelength of the light used.[8] For instance, the two enantiomers of a chiral molecule will have optical rotations of equal magnitude but opposite signs[7]. While specific optical rotation data for a wide range of furan-containing β-amino acids are not extensively tabulated in the literature, it is a routine and essential measurement in their synthesis and characterization. It's important to note that there is no simple correlation between the (R/S) designation of a chiral center and the direction of optical rotation (+/-)[9][10].

Conformational Analysis

The three-dimensional structure of furan-containing β-amino acids and the peptides they form is a primary determinant of their biological function. The rigid furan ring significantly constrains the conformational freedom of the peptide backbone, predisposing it to adopt well-defined secondary structures, such as β-turns and helices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. For furan-containing β-amino acids and their peptide derivatives, ¹H and ¹³C NMR provide detailed information about the local environment of each atom.[11] Key NMR parameters for conformational analysis include:

-

Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local electronic environment and can indicate the presence of specific secondary structures.

-

Coupling Constants (J-values): Three-bond coupling constants (³J) between adjacent protons, particularly the ³J(HNHα) coupling, can provide information about the dihedral angles of the peptide backbone according to the Karplus equation.

-

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space proximity between protons, which is crucial for determining the overall three-dimensional fold of a peptide. The presence of specific NOEs can confirm the existence of turns and other secondary structural elements.

Detailed NMR studies on peptidomimetics containing furanoid sugar amino acids have revealed that these residues can induce folded conformations, such as unusual nine-membered pseudo β-turn-like structures stabilized by intramolecular hydrogen bonds.[12]

-

Sample Preparation: Dissolve a few milligrams of the purified furan-containing β-amino acid or peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to a concentration of approximately 1-10 mM.

-

1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra to identify all proton and carbon signals.

-

2D NMR Acquisition: Perform a series of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is useful for sequence determination.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å).

-

-

Data Analysis: Analyze the 2D spectra to assign all proton and carbon resonances and to extract conformational constraints (J-couplings and NOEs). These constraints can then be used in molecular modeling to generate a three-dimensional structure.

Caption: Workflow for NMR-based conformational analysis of furan-containing β-amino acids.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution view of the three-dimensional structure of a molecule in the solid state. This technique is invaluable for unambiguously determining the stereochemistry and the preferred conformation of furan-containing β-amino acids and their derivatives. The resulting crystal structure reveals precise bond lengths, bond angles, and torsion angles, as well as intermolecular interactions within the crystal lattice.[13]

Crystallographic studies of peptides containing furanoid sugar amino acids have confirmed the presence of ordered structures, such as turns stabilized by intramolecular hydrogen bonds, which often closely resemble the conformations observed in solution by NMR.[14][15]

-

Crystallization: The most critical and often challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, and an initial electron density map is calculated. An atomic model is then built into the electron density map and refined to best fit the experimental data.

Caption: Experimental workflow for single-crystal X-ray crystallography.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the conformation of the peptide backbone.

For peptides containing furan-containing β-amino acids, CD spectroscopy can be used to:

-

Estimate Secondary Structure Content: The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) can be used to estimate the percentage of α-helix, β-sheet, and random coil conformations.

-

Monitor Conformational Changes: CD is an excellent tool for studying how the conformation of a peptide changes in response to environmental factors such as temperature, pH, or the addition of ligands.

-

Confirm the Presence of Ordered Structures: The observation of a distinct CD signal is a strong indication that the peptide is adopting a folded, non-random conformation. Studies have shown that the incorporation of furanoid sugar amino acids can lead to characteristic CD curves indicative of stable secondary structures.[4]

Influence of the Furan Moiety on Conformational Preferences

The furan ring, being a five-membered aromatic heterocycle, imposes significant steric and electronic constraints on the adjacent β-amino acid backbone. The planarity of the furan ring restricts the rotation around the Cα-C(furan) and Cβ-C(furan) bonds, thereby limiting the accessible conformational space. This conformational restriction is a key factor in the ability of these amino acids to induce well-defined secondary structures in peptides.

Furthermore, the oxygen heteroatom and the π-electron system of the furan ring can participate in non-covalent interactions that stabilize specific conformations. These include:

-

Intramolecular Hydrogen Bonding: The furan oxygen can act as a hydrogen bond acceptor, stabilizing turn-like structures.

-

π-Stacking Interactions: The aromatic furan ring can engage in π-stacking interactions with other aromatic residues in a peptide sequence.

-

Dipole-Dipole Interactions: The dipole moment of the furan ring can influence the local electrostatic environment and favor specific orientations of the peptide backbone.

Computational studies, using methods such as density functional theory (DFT), can provide valuable insights into the conformational energies and preferences of furan-containing β-amino acids, complementing experimental data from NMR and X-ray crystallography.[16][17] These studies can help to rationalize the observed conformational preferences and guide the design of new β-amino acids with tailored structural properties.

Conclusion

Furan-containing β-amino acids are a versatile and powerful class of building blocks for the design of conformationally constrained peptides and peptidomimetics. Their unique physical and conformational properties, largely dictated by the rigid furan scaffold, make them attractive for a wide range of applications in drug discovery and materials science. A thorough understanding of their physicochemical properties, including melting point, solubility, and optical rotation, is essential for their practical application. Furthermore, the detailed conformational analysis of these molecules, through a combination of NMR spectroscopy, X-ray crystallography, and CD spectroscopy, provides the structural insights necessary for the rational design of novel bioactive compounds. As the field of peptidomimetic design continues to evolve, furan-containing β-amino acids are poised to play an increasingly important role in the development of next-generation therapeutics.

References

-

Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sharma, J. A. R. P., Ravikanth, V., Diwan, P. V., Nagaraj, R., & Kunwar, A. C. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry, 65(22), 7710–7721. [Link]

-

PubChem. (n.d.). 3-Amino-3-(furan-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

van der Veken, P., Dirksen, E. H. C., Brannet, E., van der Marel, G. A., van Boom, J. H., & Kessler, H. (2003). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society, 125(36), 10822–10829. [Link]

-

van der Veken, P., Dirksen, E. H., Brannet, E., van der Marel, G. A., van Boom, J. H., & Kessler, H. (2003). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. Journal of the American Chemical Society, 125(36), 10822–10829. [Link]

-

ChemBK. (2024, April 9). 2-Amino-3-(furan-2-yl)propanoic acid. [Link]

-

Narayanan, P., & Berman, H. M. (1975). A crystallographic determination of a chemical structure: 6-amino-10-(beta-D-ribofuranosylamino)pyrimido-[5,4-d]pyrimidine, an example of an unusual D-ribose conformation. Carbohydrate Research, 44(2), 169–180. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000159 - Beta-Alanine. [Link]

-

Krasavin, M., et al. (2020). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 25(1), 123. [Link]

-

ResearchGate. (n.d.). Far-UV circular dichroism (CD) spectra of 1–5 at varied temperatures... [Link]

-

Waingeh, V. F., Ngassa, F. N., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5(4), 122-131. [Link]

-

Singh, T. P., Narula, P., & Patel, H. C. (1995). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Acta Crystallographica Section D: Biological Crystallography, 51(Pt 4), 576–584. [Link]

-

Cook, C. W., Byrne, S., Viola, D., & Drouet d'Aubigny, C. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. [Link]

-

Wikipedia. (2024, February 19). Optical rotation. [Link]

-

Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. [Link]

-

ResearchGate. (2016, January 12). (PDF) A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. [Link]

-

ResearchGate. (2018, December 20). Substituent effects on the photophysical properties of amino-aurone-derivatives. [Link]

-

Nikiforovich, G. V., et al. (1996). Distinct conformational preferences of three cyclic beta-casomorphin-5 analogs determined using NMR spectroscopy and theoretical analysis. International Journal of Peptide and Protein Research, 48(1), 102–111. [Link]

-

PubChem. (n.d.). 3-Furan-2-ylalanine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Gajewska, K. U., et al. (2013). Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study. Physical Chemistry Chemical Physics, 15(34), 14349–14360. [Link]

-

ResearchGate. (n.d.). Circular dichroism spectra of peptides: (a) CD spectra of WT and R at... [Link]

-

The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

-

Schweitzer-Stenner, R. (2012). Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. In Methods in Molecular Biology (Vol. 895, pp. 241–266). Humana Press. [Link]

-

MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

Hilaris. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

-

Ravikumar, K. S., & Sridhar, G. R. (2002). Biosynthesis of beta-substituted furan skeleton in the lower furanoterpenoids: a model study. Biochimica et Biophysica Acta, 1570(2), 111–118. [Link]

-

Li, J., & Li, X. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(7), 4505–4510. [Link]

-

Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis. (n.d.). [Link]

-

Szymański, P., & Mroczkiewicz, M. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 438. [Link]

-

Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025, December 2). Molbank, 2025(4), M1298. [Link]

-

Do, H. T., et al. (2020). Melting properties of amino acids and their solubility in water. RSC Advances, 10(72), 44205–44215. [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. [Link]

-

Digital Commons @ Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. [Link]

-

ResearchGate. (2025, August 10). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin | Request PDF. [Link]

-

Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. [Link]

-

Beilstein Archives. (2020, April 21). the first synthesis of a bicyclic hemiaminal (3,3-dimethyl-1-(2,4,5-trifluorophenyl) -. [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

Do, H. T., et al. (2020). Melting properties of amino acids and their solubility in water. RSC Advances, 10(72), 44205–44215. [Link]

-

Wells, C. A., et al. (2020). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biochemistry, 59(31), 2893–2902. [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

-

ResearchGate. (n.d.). Furanoid and pyranoid β‐sugar amino acids as hydrophilic analogues of... [Link]

-

Ripoll, D. R. (1992). Conformational study of a peptide epitope shows large preferences for beta-turn conformations. International Journal of Peptide and Protein Research, 40(6), 575–581. [Link]

-

Spiteller, G. (2001). occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? Lipids, 36(9), 935–945. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Melting properties of amino acids and their solubility in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-3-(furan-2-yl)propanoic acid | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. (R)-2-Amino-3-(furan-2-yl)propanoic acid | CymitQuimica [cymitquimica.com]

- 7. hou.usra.edu [hou.usra.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Optical rotation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-3-(furan-2-yl)propionic acid hydrochloride

This guide provides a comprehensive technical overview of 3-Amino-3-(furan-2-yl)propionic acid hydrochloride, a heterocyclic β-amino acid of interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering field-proven insights and detailed methodologies.

Introduction and Significance

3-Amino-3-(furan-2-yl)propionic acid, a β-alanine derivative incorporating a furan moiety, represents a unique structural scaffold with potential for diverse biological activities. The furan ring, a five-membered aromatic heterocycle, is a key structural component in numerous pharmacologically active compounds, contributing to a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[1] As a β-amino acid, this compound is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), suggesting potential applications in neuroscience research.[2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable for experimental studies.

This guide aims to be a valuable resource for scientists, providing the necessary technical information to facilitate further research and application of this compound.

Nomenclature and Chemical Identity

A clear understanding of a compound's nomenclature is crucial for accurate scientific communication and literature searches. 3-Amino-3-(furan-2-yl)propionic acid hydrochloride is known by several synonyms and is cataloged under various chemical identifiers.

Table 1: Synonyms and Identifiers

| Category | Identifier | Value | Source |

| IUPAC Name | 3-amino-3-(furan-2-yl)propanoic acid hydrochloride | PubChem[3] | |

| Common Synonyms | 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride | Echemi[4] | |

| 3-Amino-3-(2-furyl)propanoic acid hydrochloride | |||

| 3-(2-Furyl)-beta-alanine hydrochloride | PubChem[3] | ||

| 3-Amino-3-furan-2-yl-propionic acid hydrochloride | PubChem[3] | ||

| CAS Number | 2177263-70-4 | Lab-Chemicals.com[5] | |

| Parent Compound CAS | 73456-99-2 (for the free amino acid) | PubChem[3] | |

| PubChem CID | Not available for the hydrochloride, 565849 (for the free amino acid) | PubChem[3] | |

| Molecular Formula | C₇H₁₀ClNO₃ | Echemi[4] | |

| Molecular Weight | 191.61 g/mol | Echemi[4] | |

| InChI Key | YIKVKIOGYSPIMP-UHFFFAOYSA-N (for the free amino acid) | PubChem[3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for designing experiments, developing formulations, and understanding its behavior in biological systems.

Table 2: Physicochemical Data

| Property | Value | Notes and Source |

| Appearance | White to off-white solid | Expected for a hydrochloride salt of an amino acid. |

| Melting Point | Not specified for hydrochloride. 206 °C (for free amino acid) | Matrix Scientific |

| Solubility | Soluble in water. | The hydrochloride salt form generally confers aqueous solubility. Solubility in organic solvents like methanol and ethanol is likely, while solubility in non-polar solvents is expected to be low.[6] |

| pKa | Not specified. Expected values would be ~2-3 for the carboxylic acid and ~9-10 for the ammonium group. | Based on typical amino acid pKa values. |

| Storage | Store in an inert atmosphere at room temperature. | Lab-Chemicals.com[5] |

Synthesis and Methodologies

The synthesis of 3-Amino-3-(furan-2-yl)propionic acid hydrochloride can be approached through established methods for β-amino acid synthesis. A plausible and widely applicable route is a modification of the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and a cyanide source, followed by hydrolysis.

Proposed Synthesis Workflow

A logical synthetic pathway commences with furan-2-carbaldehyde, a readily available starting material. This approach offers a straightforward route to the target molecule.

Caption: Proposed synthesis workflow for 3-Amino-3-(furan-2-yl)propionic acid hydrochloride.

Detailed Experimental Protocol (Adapted from established methods)

This protocol is based on the principles of the Strecker synthesis and subsequent hydrolysis, adapted for the specific target compound.[7][8]

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, to a stirred solution of furan-2-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.5 equivalents).

-

To this mixture, add a solution of sodium cyanide (1.2 equivalents) in water dropwise, maintaining the temperature below 20°C using an ice bath.

-

Causality: The ammonium chloride serves as the ammonia source and maintains a slightly acidic pH to facilitate imine formation. The cyanide ion is the nucleophile that attacks the electrophilic imine carbon.[8]

-

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to ice water. Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid and Hydrochloride Salt Formation

-

To the crude α-aminonitrile, add a 6M solution of hydrochloric acid.

-

Heat the mixture to reflux for 6-12 hours. The hydrolysis of the nitrile to a carboxylic acid is typically vigorous and requires elevated temperatures.[7]

-

Causality: Strong acidic conditions are necessary to hydrolyze the stable nitrile group to a carboxylic acid and to protonate the amino group, forming the ammonium salt.

-

-

Monitor the completion of the hydrolysis by TLC or LC-MS.

-

After cooling to room temperature, the product may precipitate out of the solution. If not, concentrate the solution under reduced pressure.

-

The resulting solid is the crude 3-Amino-3-(furan-2-yl)propionic acid hydrochloride.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain the purified product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[9]

Potential Applications and Biological Activity

The structural features of 3-Amino-3-(furan-2-yl)propionic acid hydrochloride suggest several avenues for investigation in drug discovery and chemical biology.

Antimicrobial Potential

Furan derivatives are known to possess a broad spectrum of antimicrobial activities.[10][11] Research on related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has demonstrated their efficacy against both yeast-like fungi, such as Candida albicans, and bacteria, including Escherichia coli and Staphylococcus aureus.[10][11] The mechanism of action is thought to involve the disruption of microbial cell membranes or interference with essential metabolic pathways.

Neuroscience and GABA Analogue

As a β-amino acid, the title compound is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2] GABA analogues are an important class of drugs used as anticonvulsants, anxiolytics, and for the treatment of neuropathic pain. The furan ring introduces unique steric and electronic properties compared to existing GABA analogues, which could lead to novel pharmacological profiles. A synthetic chalcone containing a furan-2-yl moiety has been shown to exhibit anxiolytic and anticonvulsant effects, potentially through interaction with the GABA-A receptor.[1]

Building Block in Medicinal Chemistry

This compound can serve as a versatile building block for the synthesis of more complex molecules, including peptides and small molecule inhibitors. The primary amine and carboxylic acid functional groups allow for a variety of chemical modifications, enabling the generation of compound libraries for screening against various biological targets.

Conclusion

3-Amino-3-(furan-2-yl)propionic acid hydrochloride is a compound with significant potential for further investigation in medicinal chemistry and drug development. Its unique combination of a furan heterocycle and a β-amino acid scaffold makes it a compelling candidate for the exploration of novel antimicrobial and neuroactive agents. This guide provides a solid foundation of its chemical properties, a plausible and detailed synthetic route, and an overview of its potential applications, thereby empowering researchers to unlock the full potential of this intriguing molecule.

References

-

PubChem. 3-Amino-3-(furan-2-yl)propanoic acid. Available from: [Link]

-

PubChemLite. 3-amino-3-(furan-2-yl)propanoic acid hydrochloride (C7H9NO3). Available from: [Link]

-

Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. Available from: [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]

-

PubChem. 3-((Propan-2-yl)amino)propanoic acid hydrochloride. Available from: [Link]

-

Wikipedia. Strecker amino acid synthesis. Available from: [Link]

-

Wikipedia. GABA analogue. Available from: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

-

ResearchGate. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

-

MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available from: [Link]

-

ResearchGate. Examples of bioactive amino acids prepared by the Strecker synthesis. Available from: [Link]

-

PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

-

Organic Syntheses. Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Available from: [Link]

-

PubMed. GABA A receptor participation in anxiolytic and anticonvulsant effects of (E)-3-(furan-2-yl)-1-(2hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one in adult zebrafish. Available from: [Link]

-

ProQuest. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

-

Canada.ca. BETA ALANINE. Available from: [Link]

-

ResearchGate. β-Alanine supplementation increased physical performance and improved executive function following endurance exercise in middle aged individuals. Available from: [Link]

-

Healthline. Beta-Alanine — A Beginner's Guide. Available from: [Link]

Sources

- 1. GABAA receptor participation in anxiolytic and anticonvulsant effects of (E)-3-(furan-2-yl)-1-(2hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one in adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA analogue - Wikipedia [en.wikipedia.org]

- 3. 3-Amino-3-(furan-2-yl)propanoic acid | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

beta-amino acid building blocks for medicinal chemistry

An In-Depth Technical Guide to β-Amino Acid Building Blocks for Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of non-natural amino acids into therapeutic candidates represents a cornerstone of modern medicinal chemistry. Among these, β-amino acids have emerged as exceptionally versatile building blocks for overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of β-amino acids. We will explore their unique structural and conformational properties, detail robust and field-proven synthetic methodologies for their preparation, and showcase their transformative applications in the design of next-generation therapeutics, from peptidomimetics to small molecule drugs.

The Fundamental Advantage: Redefining the Peptidic Backbone

At its core, a β-amino acid is a homolog of a natural α-amino acid, distinguished by an additional methylene unit in its carbon backbone.[3] This seemingly minor structural alteration—placing the amino group on the β-carbon (C3) relative to the carboxyl group, rather than the α-carbon (C2)—has profound consequences for molecular geometry, conformational preference, and biological stability.[2][4]

Unlike α-amino acids, which have a single stereocenter at the α-carbon (for non-glycine variants), β-amino acids can possess chiral centers at both the C2 and C3 positions.[1][5] This results in a significant expansion of stereochemical and structural diversity, offering up to four possible diastereoisomers for a given side chain.[1][2] This expanded chemical space provides medicinal chemists with an exquisitely tunable toolkit for molecular design.[1]

The two primary classes of acyclic β-amino acids are defined by the position of the side chain (R group):

-

β³-Amino Acids: The side chain is attached to the β-carbon (C3).

-

β²-Amino Acids: The side chain is attached to the α-carbon (C2).[6]

This fundamental structural difference is visualized below.

Caption: Comparative structures of α- and β-amino acids.

Conformational Control and the Rise of Foldamers

The lengthened backbone of β-amino acids imparts a profound and advantageous influence on peptide secondary structure. While short α-peptides are often conformationally flexible in solution, β-peptides exhibit a remarkable propensity to adopt stable, well-defined secondary structures, such as helices and sheets, even with as few as four to six residues.[4][7] This ability to form predictable three-dimensional shapes, termed "foldamers," is a paradigm shift for drug designers.

Key secondary structures adopted by β-peptides include:

-

14-Helix: A highly stable structure characterized by a 14-membered hydrogen-bonded ring. It is a common conformation for β³-peptides.[4]

-

12-Helix: A distinct helical fold often observed in peptides containing cyclic β-amino acid residues.[4]

-

10/12-Helix and other variants: A variety of other helical structures have been characterized, highlighting the conformational richness of β-peptides.[6]

This inherent stability is a direct result of the altered backbone torsion angles and the preference for gauche conformations around the Cα-Cβ bond.[6] The ability to rationally design and synthesize peptides that fold into predictable, stable conformations allows for the precise spatial arrangement of side chains to mimic the binding epitopes of natural proteins, a critical requirement for designing potent receptor agonists, antagonists, and enzyme inhibitors.[8]

Core Advantages in Medicinal Chemistry

The incorporation of β-amino acids into drug candidates offers a suite of compelling advantages over their natural α-amino acid counterparts.

Unparalleled Proteolytic Resistance

Perhaps the most significant advantage of β-peptides is their exceptional stability against degradation by proteases.[1][6] Natural proteases have evolved to recognize and cleave the specific peptide bond geometry of α-peptides. The altered backbone topology of β-amino acid-containing peptides disrupts this recognition, rendering them resistant to enzymatic cleavage.[9][10] This dramatically increases their metabolic stability and in vivo half-life, a critical hurdle in the development of peptide-based therapeutics.[11][12]

Enhanced Pharmacokinetic Profiles

The increased metabolic stability directly translates to improved pharmacokinetic properties.[13][14] Longer half-lives reduce the dosing frequency required to maintain therapeutic concentrations, improving patient compliance and therapeutic efficacy. This resistance to degradation is a key factor enabling the development of orally bioavailable peptide-like drugs.[10]

Broadened Structural and Functional Diversity

As previously mentioned, the potential for substitution at two backbone carbons and the existence of multiple stereoisomers provide an enormous scope for molecular design.[1][5] This allows for fine-tuning of a molecule's properties, including its binding affinity, selectivity, and solubility. Furthermore, cyclic β-amino acids can be used to introduce conformational constraints, locking a peptide into its bioactive conformation and enhancing potency.[2]

Caption: β-peptides mimic α-peptide binding while resisting protease degradation.

Key Methodologies for Asymmetric Synthesis

The production of enantiomerically pure β-amino acids is paramount for their use in drug development.[15][16] Several robust and scalable asymmetric synthetic strategies have been developed to meet this need.

| Synthetic Strategy | Description | Key Advantages | Key Considerations |

| Asymmetric Conjugate Addition | Stereoselective 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. Often employs chiral metal amides or organocatalysts.[17][18] | High diastereoselectivity and enantioselectivity. Readily available starting materials.[17] | Requires careful selection of chiral auxiliary or catalyst. |

| Catalytic Hydrogenation | Asymmetric hydrogenation of β-enamino esters or similar substrates using chiral transition metal catalysts (e.g., Rhodium, Ruthenium).[15][19] | High enantioselectivity (>90% ee). Atom economical. Scalable process.[11][19] | Substrate synthesis may be required. Catalyst sensitivity. |

| Mannich-Type Reactions | Catalytic asymmetric addition of an enolate (or equivalent) to an imine.[3][20] | Convergent approach. Good for constructing complex β-amino acids. | Often requires pre-formed imines and careful control of reaction conditions. |

| Arndt-Eistert Homologation | A classical method involving the conversion of an α-amino acid to its corresponding β-amino acid via a diazoketone intermediate.[3] | Utilizes the readily available chiral pool of α-amino acids. | Use of hazardous diazomethane. Often multi-step. |

| Biocatalytic Methods | Use of engineered enzymes (e.g., aspartase mutants) for the stereoselective synthesis of β-amino acids.[12] | Environmentally benign ("green") chemistry. High stereoselectivity. Aqueous conditions.[11][12] | Enzyme availability and substrate scope can be limited. |

Experimental Protocol: Enantioselective Synthesis via Copper-Catalyzed Hydroamination

This protocol is a representative example of a modern, catalytic approach to synthesizing chiral β-amino acid derivatives from readily available starting materials.[17] It leverages a ligand-controlled hydrocupration to achieve high enantioselectivity.

Objective: To synthesize an enantioenriched β-amino acid derivative via CuH-catalyzed hydroamination of an α,β-unsaturated ester.

Materials:

-

α,β-Unsaturated ester (e.g., methyl cinnamate)

-

1,2-Benzisoxazole (aminating reagent)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Chiral ligand (e.g., a chiral phosphine ligand)

-

Silane reductant (e.g., diethoxymethylsilane)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere supplies (Nitrogen or Argon)

Step-by-Step Methodology:

-

Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OTf)₂ (5 mol%) and the chiral phosphine ligand (5.5 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to allow for complex formation. Causality: The pre-formation of the chiral copper complex is critical for ensuring that the subsequent catalytic cycle proceeds through the desired asymmetric pathway.

-

Reaction Assembly: To the catalyst solution, add the α,β-unsaturated ester (1.0 equiv) and 1,2-benzisoxazole (1.2 equiv). Causality: Using a slight excess of the aminating reagent ensures complete consumption of the starting ester.

-

Initiation of Reaction: Cool the reaction mixture to the optimized temperature (e.g., 0 °C). Slowly add the silane reductant (2.0 equiv) dropwise over 10-15 minutes. Causality: The silane reduces the Cu(II) precatalyst to the active Cu(I)-hydride species, which initiates the catalytic cycle. Slow addition is crucial to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Causality: The aqueous workup removes inorganic salts and polar byproducts, while chromatography isolates the desired enantioenriched β-amino acid derivative.

-

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

This self-validating system ensures that the chirality is installed catalytically and can be verified quantitatively at the end of the synthesis.

Transformative Applications in Drug Discovery

The unique properties of β-amino acids have been successfully leveraged across a wide range of therapeutic areas.[1][13]

| Application Area | Example/Mechanism | Therapeutic Potential |

| Peptidomimetics | Designing β-peptide analogues of receptor ligands (e.g., opioid binding peptides) or MHC-binding peptides.[1][2][] | Creating potent and selective receptor agonists/antagonists; developing peptide-based vaccines and immunotherapies.[5] |

| Enzyme Inhibition | Incorporation of α-hydroxy-β-amino acids to act as transition-state mimics for proteases (e.g., Apstatin, Bestatin).[2] | Treatment of hypertension, cancer, and infectious diseases by inhibiting key enzymes.[] |

| Antimicrobials | Designing β-peptides that mimic the amphipathic structures of natural antimicrobial peptides.[1][2] | Overcoming antibiotic resistance by providing a class of molecules that are not susceptible to bacterial proteases. |

| Small Molecules | The β-amino acid motif is a key structural component in numerous approved drugs, such as the anti-cancer agent Paclitaxel and the anti-diabetic drug Sitagliptin.[12] | Broad applications across oncology, metabolic diseases, and more, where the motif imparts crucial structural and stability features. |

| Foldamer-based Therapeutics | Developing novel, non-natural protein-like structures that can inhibit protein-protein interactions (PPIs).[8][22] | Targeting previously "undruggable" intracellular targets involved in cancer and other diseases. |

Future Outlook and Challenges

The field of β-amino acid chemistry continues to evolve rapidly. While significant progress has been made, several challenges and opportunities remain. The development of more efficient and generalizable synthetic routes to access complex, polysubstituted β-amino acids remains an active area of research.[3] Furthermore, improving the computational tools to accurately predict the three-dimensional structures of β-peptides will accelerate their rational design.[4] As our ability to synthesize and structurally characterize these building blocks improves, their integration into even more sophisticated drug modalities, such as antibody-drug conjugates and PROTACs, will undoubtedly unlock new therapeutic possibilities.

Conclusion

β-Amino acid building blocks represent a powerful and validated platform technology in medicinal chemistry.[1] Their ability to confer proteolytic resistance, control peptide conformation, and expand structural diversity provides an indispensable toolkit for addressing the multifaceted challenges of modern drug discovery. From enhancing the therapeutic potential of peptides to serving as core scaffolds in successful small molecule drugs, β-amino acids will continue to be critical components in the design and development of innovative medicines.

References

- Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry.

- Li, C., Yabe, T., & Buchwald, S. L. (2018). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC.

- Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). β-Amino Acids: Versatile Peptidomimetics. Ingenta Connect.

- Kumar, A., & Sharma, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.

- Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform.

- Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH.

-

(N/A). (2014). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Scholarly Repository. Available at: [Link]

-

Kumar, A., & Sharma, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. Available at: [Link]

-

Lecourt, T., & Micouin, L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing. Available at: [Link]

-

(N/A). (N/A). Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH. Available at: [Link]

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. Available at: [Link]

-

(N/A). (2025). Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. Aston University. Available at: [Link]

-

(N/A). (N/A). Beta-peptide. Wikipedia. Available at: [Link]

-

Wang, D., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. Available at: [Link]

-

Aguilar, M. I., et al. (2007). β-Amino acid-containing hybrid peptides —new opportunities in peptidomimetics. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Tsuji, N., Kennemur, J. L., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. MPG.PuRe. Available at: [Link]

-

Tey, W. T., & Zhu, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. Available at: [Link]

-

(N/A). (N/A). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

(N/A). (2025). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate. Available at: [Link]

-

Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ETH Zürich. Available at: [Link]

-

D'Andrea, L. D., & Isernia, C. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Abdel-Magid, A. F., Cohen, J. H., & Maryanoff, C. A. (1999). Chemical process synthesis of beta-amino acids and esters. Current Medicinal Chemistry. Available at: [Link]

-

(N/A). (2013). Why are peptides consisting of beta amino acids metabolically more stable?. ResearchGate. Available at: [Link]

-

Bojarska, U., & Mlynarski, M. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available at: [Link]

-

(N/A). (2025). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Available at: [Link]

-

Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

(N/A). (N/A). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available at: [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Amino Acids: Versatile Peptidomimetics: Ingenta Connect [ingentaconnect.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 5. β-Amino acid-containing hybrid peptides—new opportunities in peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Beta-peptide - Wikipedia [en.wikipedia.org]

- 7. ethz.ch [ethz.ch]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 12. Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. researchgate.net [researchgate.net]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 17. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 19. researchgate.net [researchgate.net]

- 20. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. wjarr.com [wjarr.com]

Methodological & Application

Application Note & Protocols: Enzymatic Synthesis of L-β-(furan-2-yl)-alanine using Phenylalanine Ammonia Lyases

Introduction: The Case for Biocatalytic Synthesis of Heterocyclic Amino Acids

Non-canonical amino acids are critical building blocks in modern drug discovery, offering pathways to novel peptides and small molecules with enhanced potency, stability, and unique pharmacological profiles. Among these, L-β-(furan-2-yl)-alanine, a heterocyclic analogue of phenylalanine, presents a valuable scaffold. Traditional chemical synthesis of such chiral molecules often involves multiple steps, harsh reaction conditions, and challenging stereochemical control.

This guide details a robust biocatalytic alternative using Phenylalanine Ammonia Lyase (PAL). PAL-mediated synthesis provides a direct, highly stereoselective, and environmentally benign route to enantiopure L-arylalanines from readily available prochiral precursors.[1][2] The process operates under mild aqueous conditions, capitalizing on the enzyme's ability to catalyze the asymmetric addition of ammonia to an α,β-unsaturated acid.[3] This application note provides the scientific principles, detailed experimental protocols, and quality control measures for the successful synthesis of L-β-(furan-2-yl)-alanine.

Principle and Mechanism: The MIO-Dependent Catalysis of PAL

Phenylalanine Ammonia Lyase (PAL, EC 4.3.1.24) is a non-oxidative enzyme that naturally catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[4] For synthetic applications, the reverse reaction is exploited. By providing a high concentration of ammonia, the reaction equilibrium can be shifted to favor the amination of an α,β-unsaturated carboxylate.[5]

The catalytic activity of PAL is dependent on a unique prosthetic group, 4-methylidene-imidazole-5-one (MIO), which is formed autocatalytically from a conserved Ala-Ser-Gly motif within the enzyme's active site.[1][6] The MIO group acts as a potent electrophile. The synthesis of L-β-(furan-2-yl)-alanine proceeds via the conjugate addition of ammonia to 2-furanacrylic acid, where the MIO group facilitates the stereospecific attack of the nucleophilic ammonia on the β-carbon of the substrate.[4][7]

Caption: The catalytic cycle of Phenylalanine Ammonia Lyase (PAL).

Protocol 1: Preparation of Whole-Cell Biocatalyst

For robust and cost-effective synthesis, a whole-cell biocatalyst approach is recommended. This avoids laborious enzyme purification. Here, we describe the expression of a codon-optimized PAL gene (e.g., from Petroselinum crispum, PcPAL) in E. coli.

Rationale: E. coli is a well-characterized and easily manipulated expression host. Using whole cells protects the enzyme from the harsh, high-pH reaction environment and simplifies catalyst removal post-reaction.

Materials:

-

E. coli BL21(DE3) cells

-

Expression vector (e.g., pET-28a) containing the PAL gene

-

Luria-Bertani (LB) medium and Terrific Broth (TB) medium

-

Kanamycin (or other appropriate antibiotic)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Phosphate-buffered saline (PBS), pH 7.4

Methodology:

-

Transformation: Transform the PAL expression vector into chemically competent E. coli BL21(DE3) cells and select on LB agar plates containing the appropriate antibiotic.

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic. Grow overnight at 37°C with shaking (220 rpm).

-

Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8–1.0.

-

Induction: Cool the culture to 28°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubation: Continue to incubate the culture at 28°C for 20 hours with vigorous shaking.[8]

-

Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS (pH 7.4).

-

Storage: The resulting cell paste can be used immediately or stored at -80°C for future use.

Protocol 2: Enzymatic Synthesis of L-β-(furan-2-yl)-alanine

This protocol details the hydroamination of 2-furanacrylic acid using the prepared whole-cell biocatalyst.

Rationale: The key to driving the reaction towards synthesis is the use of a highly concentrated ammonia solution (as ammonium hydroxide), which serves as both the nitrogen source and the buffering agent to maintain the optimal alkaline pH for PAL activity.[2][5] A surfactant like Triton X-100 can be added to improve cell permeability.[8]

Caption: Quality control checkpoints integrated into the synthesis workflow.

| Table 2: Troubleshooting Guide | ||

| Problem | Possible Cause | Solution |

| Low or no PAL expression | Ineffective IPTG induction; plasmid issue. | Verify plasmid sequence. Optimize induction temperature (18-30°C) and IPTG concentration (0.1-1 mM). |

| Low reaction conversion | Inactive enzyme; poor substrate permeability. | Confirm enzyme activity with L-phenylalanine. Increase Triton X-100 concentration slightly (up to 2%). |

| Substrate precipitation | Low solubility in the reaction buffer. | Ensure pH is maintained at 10. Consider adding a small amount of a co-solvent like DMSO (5-10%). |

| Poor HPLC peak shape | Column degradation; buffer mismatch. | Ensure mobile phase pH is appropriate for the analyte. Flush or replace the column. |

References

-

Poppe, L., et al. (2012). Preparation of Unnatural Amino Acids with Ammonia-Lyases and 2,3-Aminomutases. Methods in Molecular Biology, 794, 3-19. [Link]

-

Lang, K., & Chin, J. W. (2014). Engineering enzymes for noncanonical amino acid synthesis. ACS Chemical Biology, 9(5), 1028-1041. [Link]

-

Poppe, L., et al. (2012). Preparation of unnatural amino acids with ammonia-lyases and 2,3-aminomutases. PubMed. [Link]

-

Poppe, L., et al. (2012). Preparation of Unnatural Amino Acids with Ammonia-Lyases and 2,3-Aminomutases. SpringerLink. [Link]

-

Weise, N. J., et al. (2015). The Bacterial Ammonia Lyase EncP: A Tunable Biocatalyst for the Synthesis of Unnatural Amino Acids. Journal of the American Chemical Society, 137(41), 13410-13413. [Link]

-

Turner, N. J. (2011). Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. Current Opinion in Chemical Biology, 15(2), 234-240. [Link]

-

Langer, M., et al. (2000). Phenylalanine ammonia-lyase: the use of its broad substrate specificity for mechanistic investigations and biocatalysis--synthesis of L-arylalanines. Chemistry, 6(18), 3386-3390. [Link]

-

Wikipedia. (n.d.). Phenylalanine ammonia-lyase. Wikipedia. [Link]

-

Gotor-Fernández, V., et al. (2011). Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. ResearchGate. [Link]

-

Barros, J., et al. (2018). Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase. PubMed. [Link]

-

Parmeggiani, F., & Turner, N. J. (2018). Synthetic and therapeutic applications of ammonia-lyases and aminomutases. Chemical Reviews, 118(1), 73-118. [Link]

-

Mattey, A. P., et al. (2020). Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme to Synthesize a Non-natural Phenylalanine Derivative. Organic Process Research & Development, 24(9), 1739-1748. [Link]

-

Barros, J., et al. (2018). Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase. ResearchGate. [Link]

-

Barros, J., et al. (2018). Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase. PMC. [Link]

-

Wu, S., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis, 9(8), 7244-7250. [Link]

-

Klettke, K. L., et al. (2007). β-Styryl- and β-Aryl-β-alanine Products of Phenylalanine Aminomutase Catalysis. Journal of the American Chemical Society, 129(22), 6988-6989. [Link]

-

Xiang, D. F., et al. (2021). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 12(1), 5648. [Link]

-

Louie, G. V., et al. (2006). Structural Determinants and Modulation of Substrate Specificity in Phenylalanine-Tyrosine Ammonia-Lyases. PLoS ONE, 1(1), e4. [Link]

-

Yoshida, T., et al. (2001). Simultaneous determination of F-beta-alanine and beta-alanine in plasma and urine with dual-column reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 758(2), 311-316. [Link]

Sources

- 1. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylalanine ammonia-lyase: the use of its broad substrate specificity for mechanistic investigations and biocatalysis--synthesis of L-arylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]

Knoevenagel condensation methods for beta-amino acid synthesis

Application Note: Knoevenagel Condensation Strategies for -Amino Acid Synthesis

Abstract & Strategic Value

This application note details the operational frameworks for synthesizing

Core Mechanism: The Knoevenagel-to- -Amino Acid Pathway

The synthesis of

Mechanistic Flow (The Rodionov Pathway)

The Rodionov reaction is the most direct "one-pot" implementation of this logic, converting aldehydes, malonic acid, and ammonium acetate directly into

Figure 1: The Rodionov reaction mechanism. The pathway integrates Knoevenagel condensation and Michael addition in a single thermodynamic cascade.

Protocol A: The Classic Rodionov Reaction (One-Pot)

Best for: Rapid generation of rac-

Materials

-

Aldehyde: 1.0 equivalent (e.g., Benzaldehyde)

-

Malonic Acid: 1.0–1.2 equivalents

-

Ammonium Acetate: 2.0 equivalents

-

Solvent: Ethanol (95% or absolute)

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 mmol) and malonic acid (10 mmol, 1.04 g) in Ethanol (15 mL).

-

Ammonium Addition: Add ammonium acetate (20 mmol, 1.54 g) to the solution. The reaction is endothermic; slight cooling may occur.

-

Reflux: Attach a reflux condenser and heat the mixture to vigorous reflux (

) for 4–8 hours.-

Checkpoint: Monitor via TLC.[2] The disappearance of the aldehyde and the formation of a polar spot (ninhydrin active) indicates progress.

-

-

Precipitation: Allow the reaction mixture to cool to room temperature. Many

-amino acids will precipitate directly as white crystals. -

Filtration & Wash: Filter the precipitate. Wash the filter cake with cold ethanol (

) and diethyl ether ( -

Recrystallization: If necessary, recrystallize from aqueous ethanol (1:1 water/ethanol).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete decarboxylation | Extend reflux time; ensure temperature is maintained. |

| Oiling Out | Product solubility in EtOH | Cool to |

| Impurity | Cinnamic acid byproduct | The Knoevenagel product failed to undergo Michael addition. Increase |

Protocol B: The Meldrum's Acid Platform

Best for: Synthesis of

Workflow Logic

-

Knoevenagel Condensation: Aldehyde + Meldrum's Acid

Arylidene Meldrum's Acid. -

Conjugate Addition: Arylidene + Amine

Adduct. -

Hydrolysis/Decarboxylation: Acidic hydrolysis yields the

-amino acid.

Step-by-Step Procedure

Step 1: Knoevenagel Condensation (Green Protocol)

-

Mix Aldehyde (10 mmol) and Meldrum's Acid (10 mmol, 1.44 g) in water (20 mL) or perform solvent-free by grinding in a mortar for 10 minutes.

-

If in water, stir at RT for 2 hours. The product usually precipitates as a solid.

-

Filter and wash with cold water. Dry in a desiccator. Yields are typically >90%.[3][4]

Step 2: Conjugate Addition & Ring Opening

-

Dissolve the Arylidene Meldrum's Acid (5 mmol) in dry THF (15 mL).

-

Add the desired amine (e.g., benzylamine or ammonia equivalent) (5.5 mmol). Stir at RT for 1–3 hours.

-

Observation: The reaction color often lightens as the conjugation is broken.

Step 3: Decarboxylation to

-

Evaporate the THF.

-

Redissolve the residue in 6M HCl (10 mL) and reflux for 3 hours.

-

Note: This step hydrolyzes the acetonide and decarboxylates the malonic core.

-

-

Evaporate to dryness. Use ion-exchange chromatography (Dowex 50W) to isolate the free amino acid from the hydrochloride salt.

Advanced Method: Asymmetric Organocatalysis

Best for: Enantioselective synthesis of

Protocol: Thiourea-Catalyzed Addition

This method utilizes a chiral thiourea catalyst to activate the Knoevenagel adduct (derived from Meldrum's acid) for attack by a nitrogen source.

-

Substrate Preparation: Synthesize the Knoevenagel adduct of the aldehyde and Meldrum's acid (as per Protocol B, Step 1).

-

Catalytic Reaction:

-

Dissolve adduct (0.5 mmol) in Toluene (5 mL).

-

Add Chiral Thiourea Catalyst (10 mol%) (e.g., Takemoto's catalyst).

-

Add

-Boc-hydroxylamine (0.6 mmol) or similar nucleophile. -

Stir at

to

-

-

Workup: Flash chromatography yields the N-protected

-amino acid precursor with high enantioselectivity. -

Deprotection: Standard TFA/DCM treatment yields the chiral

-amino acid.

Comparative Analysis of Methods

| Feature | Rodionov (Method A) | Meldrum's Acid (Method B) | Asymmetric Organocatalysis (Method C) |

| Complexity | Low (One-Pot) | Medium (2-3 Steps) | High (Requires chiral catalyst) |

| Atom Economy | High | Medium (Loss of acetone) | Medium |

| Stereocontrol | Racemic | Racemic (usually) | High Enantioselectivity |

| Substrate Scope | Aromatic Aldehydes | Broad (Aryl/Alkyl) | Broad |

| Green Factor | Moderate (EtOH reflux) | High (Water/Solvent-free) | Moderate (Organic solvents) |

References

-

Rodionov Reaction Mechanism & Protocol

-

Meldrum's Acid Knoevenagel Condens

- Title: A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condens

- Source: UiTM Institutional Repository

-

URL:[Link]

-

Green Chemistry / Solvent-Free Methods

-

Asymmetric Synthesis Overview

-

C

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. ir.uitm.edu.my [ir.uitm.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modular synthesis of congested β 2,2 -amino acids via the merger of photocatalysis and oxidative functionalisations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC06172H [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pure.mpg.de [pure.mpg.de]

- 10. researchgate.net [researchgate.net]

incorporation of furan beta-amino acids into peptidomimetics

An Application Guide to the Incorporation of Furan β-Amino Acids into Peptidomimetics

Authored by: A Senior Application Scientist

Abstract

Peptidomimetics represent a significant advancement in drug discovery, offering the therapeutic potential of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of non-canonical amino acids is a key strategy in peptidomimetic design, enabling the introduction of unique structural and functional properties.[1][3][4] This guide focuses on furan-based β-amino acids, a class of building blocks that provide conformational rigidity and novel pharmacophoric features due to the furan scaffold's unique electronic and steric properties.[5][6][7] The furan ring can act as a bioisostere for phenyl groups and introduce defined turn structures, making these amino acids highly valuable for modulating peptide conformation and enhancing biological activity.[5][8] We provide detailed protocols for the synthesis of furanoid β-amino acid monomers, their incorporation into peptide sequences using modern Solid-Phase Peptide Synthesis (SPPS), and the subsequent characterization of the final peptidomimetics.

Introduction: The Rationale for Furan-Based Peptidomimetics

Natural peptides are exquisite signaling molecules but often fail as therapeutics due to rapid degradation by proteases and poor membrane permeability.[1][2] Peptidomimetics are designed to mimic the structure and function of natural peptides but are engineered for enhanced stability and improved pharmacokinetic profiles.[2][4] A powerful strategy in this endeavor is the incorporation of conformationally constrained amino acids, which lock the peptide backbone into a specific, biologically active conformation.[9][10][11][12]

Furan β-amino acids are particularly compelling building blocks for this purpose. The key advantages include:

-

Conformational Constraint: The rigid five-membered furan ring restricts the rotational freedom of the peptide backbone, pre-organizing the molecule into specific secondary structures like β-turns.[8][9][13] This can lead to higher receptor binding affinity and selectivity.

-

Metabolic Stability: The β-amino acid structure, with an additional carbon in the backbone compared to α-amino acids, is inherently more resistant to enzymatic degradation by peptidases.[14][15]

-

Pharmacophore Diversification: The furan scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs.[6][16] It can participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-stacking, and serves as a versatile anchor for further functionalization.[7]

This guide provides researchers with the foundational knowledge and practical protocols to leverage these advantages in their drug discovery programs.

General Workflow for Furan Peptidomimetic Development

The development process follows a logical progression from the synthesis of the custom amino acid building block to the final biological evaluation. This workflow ensures that each step is validated before proceeding to the next, resource-intensive stage.

Sources

- 1. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orientjchem.org [orientjchem.org]

- 7. ijabbr.com [ijabbr.com]

- 8. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring Ramachandran and Chi Space: Conformationally Constraine...: Ingenta Connect [ingentaconnect.com]

- 10. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.arizona.edu [experts.arizona.edu]

- 12. researchgate.net [researchgate.net]

- 13. Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: 3-Amino-3-(furan-2-yl)propanoic Acid Synthesis

Subject: Yield Optimization & Troubleshooting Guide for Furan-Based

Welcome to the Technical Support Center

You are accessing this guide because your synthesis of 3-Amino-3-(furan-2-yl)propanoic acid is likely suffering from low yields (<30%), "tarring" (dark reaction mixtures), or difficulties in isolating the zwitterionic product.

This molecule is a critical pharmacophore—a bioisostere for phenyl-alanine derivatives—but the furan ring's acid sensitivity combined with the zwitterionic nature of the product creates a "perfect storm" for yield loss. This guide moves beyond standard textbook protocols to address the specific physicochemical traps of this synthesis.

Module 1: The Synthetic Route (Modified Rodionov)

The most direct route to the racemic

Core Protocol: Microwave-Assisted Synthesis

Why this works: Traditional reflux (4-12 hours) exposes the furan ring to prolonged heat and acidity, leading to polymerization (black tar). Microwave irradiation accelerates the decarboxylation step, reducing reaction time to minutes and preserving the furan ring.

Optimized Workflow:

-

Reactants: Furfural (1.0 eq), Malonic Acid (1.0 eq), Ammonium Acetate (2.0 eq).

-

Solvent: Ethanol (Abs.) or Ethylene Glycol (for higher T without pressure).

-

Conditions: Microwave reactor at 100°C for 10-15 minutes (vs. 6h reflux).

-

Workup: Cool

Filter precipitate

Troubleshooting The Reaction